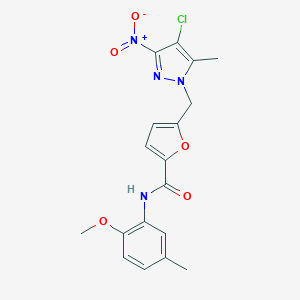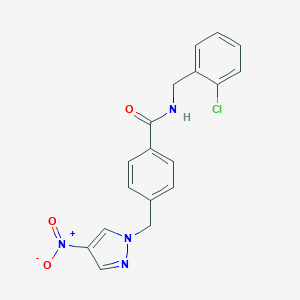![molecular formula C12H12BrN3O3S B213864 methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate, also known as BRD0705, is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in regulating gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. Thus, BRD0705 has emerged as a promising lead compound for developing new therapeutics targeting BET proteins.
作用机制
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate acts as a competitive inhibitor of the bromodomain (BD) pockets of BET proteins, preventing their binding to acetylated histones and transcription factors. BET proteins are involved in the regulation of gene expression by recruiting transcriptional machinery to specific genomic loci. By inhibiting BET proteins, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate leads to the downregulation of various oncogenes and anti-inflammatory genes, including c-Myc, Bcl-2, IL-6, and TNF-α. This results in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate leads to the downregulation of various oncogenes, resulting in cell cycle arrest and apoptosis. In animal models of inflammation and cardiovascular diseases, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to reduce inflammation and improve cardiac function by downregulating pro-inflammatory cytokines and increasing anti-inflammatory cytokines. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have good pharmacokinetic properties, allowing for in vivo studies. However, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has some limitations for lab experiments. It is a relatively complex molecule to synthesize, requiring several steps and low overall yield. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has not been extensively studied in humans, and its safety profile is not well established.
未来方向
There are several future directions for the research on methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. One potential application is in the development of new cancer therapeutics. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has shown promising results in preclinical studies, and several derivatives of methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate are currently being developed as potential anticancer agents. Another potential application is in the treatment of inflammatory and cardiovascular diseases. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has shown promising results in animal models of these diseases, and further studies are needed to evaluate its efficacy and safety in humans. Moreover, the development of new BET inhibitors with improved pharmacokinetic properties and selectivity is an active area of research.
合成方法
The synthesis of methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate involves several steps, starting from commercially available starting materials. The first step involves the condensation of 4-bromo-1-ethyl-5-nitro-1H-pyrazole with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is subsequently reacted with methyl 3-bromo-2-thiophenecarboxylate to yield the final product, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. The overall yield of the synthesis is around 15%.
科学研究应用
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potent inhibitor of BET proteins, leading to the downregulation of various oncogenes and anti-inflammatory genes. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been tested in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer, and has demonstrated significant antiproliferative effects. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has also been tested in animal models of inflammation and cardiovascular diseases, showing promising results in reducing inflammation and improving cardiac function.
属性
产品名称 |
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
分子式 |
C12H12BrN3O3S |
分子量 |
358.21 g/mol |
IUPAC 名称 |
methyl 3-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12BrN3O3S/c1-3-16-9(7(13)6-14-16)11(17)15-8-4-5-20-10(8)12(18)19-2/h4-6H,3H2,1-2H3,(H,15,17) |
InChI 键 |
WHQKQLOCAHOZPM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
规范 SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)



![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)